molecular formula C15H18N4S B2361941 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine CAS No. 2034458-36-9

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine

Cat. No.: B2361941
CAS No.: 2034458-36-9
M. Wt: 286.4
InChI Key: OUWWPFDPXNSVLS-UHFFFAOYSA-N
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Description

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine is a heterocyclic compound that features a unique combination of a cyclopropyl group, a thiadiazole ring, and a phenylpiperazine moiety

Scientific Research Applications

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Preparation Methods

The synthesis of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction.

    Formation of the Phenylpiperazine Moiety: The phenylpiperazine moiety is synthesized separately and then coupled with the thiadiazole ring.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine can be compared with other similar compounds, such as:

    1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine: This compound lacks the phenyl group, which may affect its chemical and biological properties.

    1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)methanamine: This compound has a different functional group, leading to variations in reactivity and applications.

Properties

IUPAC Name

3-cyclopropyl-5-(4-phenylpiperazin-1-yl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-2-4-13(5-3-1)18-8-10-19(11-9-18)15-16-14(17-20-15)12-6-7-12/h1-5,12H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWWPFDPXNSVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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